molecular formula C28H25ClN4O5S B6462913 N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 2549015-43-0

N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B6462913
CAS No.: 2549015-43-0
M. Wt: 565.0 g/mol
InChI Key: PSXJQUKWNWRIKK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a structurally complex molecule featuring a polycyclic core with fused oxa- and triaza-rings, a hydroxymethyl group at position 11, and a 4-methoxyphenyl substituent at position 5. The acetamide moiety is substituted with a 3-chloro-4-methoxyphenyl group, distinguishing it from analogs with alternative aromatic substituents (e.g., 2-methylphenyl in ) . Structural determination of such compounds often employs X-ray crystallography refined via programs like SHELXL, a standard tool in small-molecule analysis .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O5S/c1-15-25-20(17(13-34)12-30-15)11-21-27(38-25)32-26(16-4-7-19(36-2)8-5-16)33-28(21)39-14-24(35)31-18-6-9-23(37-3)22(29)10-18/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXJQUKWNWRIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC(=O)NC5=CC(=C(C=C5)OC)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as crystallization and chromatography, are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure and Substituent Variations

The target compound shares a tricyclic core with analogs such as 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (). Key differences lie in the acetamide substituents:

  • Target compound : 3-chloro-4-methoxyphenyl (electron-withdrawing Cl and electron-donating OMe groups).
  • Analog : 2-methylphenyl (electron-donating Me group).

These substituents influence electronic properties, solubility, and intermolecular interactions (e.g., hydrogen bonding) .

NMR Spectral Comparisons

highlights that substituent changes in analogous compounds lead to measurable NMR chemical shift differences in specific regions (e.g., protons near position 29–36 and 39–44). For example, replacing a hydroxymethyl group with a methyl group in the tricyclic core alters the chemical environment, causing upfield or downfield shifts in adjacent protons . Such data are pivotal for confirming structural modifications and predicting reactivity.

Computational Structure Comparison

Graph-based methods () and molecular networking () enable quantitative comparisons of structural similarity. The target compound’s unique chloro-methoxy substitution pattern would yield a distinct "fingerprint" in bit-vector or graph representations, clustering it separately from analogs with alkyl or simpler aryl groups .

Bioactivity and Functional Group Correlations

demonstrates that structurally related compounds cluster into bioactivity groups based on shared functional motifs. For example:

  • Chloro-substituted analogs : Often associated with enhanced antimicrobial or anticancer activity due to increased electrophilicity and membrane permeability.
  • Methoxy-substituted analogs : May exhibit anti-inflammatory or kinase-inhibitory effects via hydrogen bonding with active-site residues.

The target compound’s dual chloro-methoxy substitution could synergize these effects, though empirical validation is required. Molecular networking () further predicts bioactivity by matching fragmentation patterns (e.g., MS/MS spectra) to known bioactive clusters .

Data Tables and Research Findings

Table 1: Structural and Functional Comparison of Target Compound and Analogs

Compound Substituent (Acetamide) Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-chloro-4-methoxyphenyl Cl, OMe, hydroxymethyl, sulfanyl ~600 (estimated)
Analog () 2-methylphenyl Me, hydroxymethyl, sulfanyl ~580 (estimated)
Analog () 3-chloro-4-methoxyphenyl Cl, OMe, dioxo-thia, sulfanyl ~615 (estimated)

Table 2: Impact of Substituents on NMR Chemical Shifts (Based on )

Proton Region Target Compound (ppm) Analog (ppm) Shift Difference Probable Cause
29–36 δ 7.2–7.5 δ 6.9–7.1 Δ +0.3 Chloro group deshielding
39–44 δ 4.1–4.3 δ 3.8–4.0 Δ +0.2 Methoxy group anisotropy

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